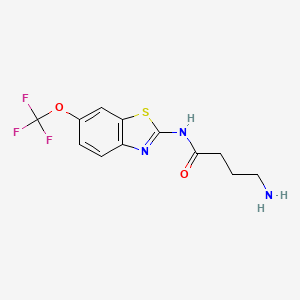

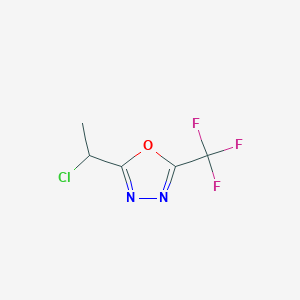

![molecular formula C8H4F3IN2 B1455023 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1048913-78-5](/img/structure/B1455023.png)

8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Overview

Description

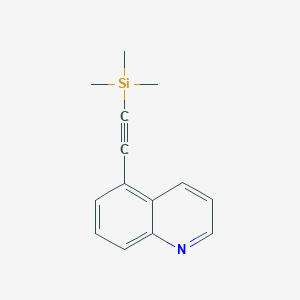

8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H4F3IN2 . It is a derivative of imidazo[1,2-a]pyridine, a class of fused nitrogen-bridged heterocyclic compounds .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Molecular Structure Analysis

The molecular structure of 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is confirmed by 1H NMR, 13C NMR, and high-resolution mass spectra (HRMS) .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines are well-studied and include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a molecular weight of 312.03 . Its melting point is between 114 - 116 degrees Celsius .Scientific Research Applications

.

Organic Synthesis

As a heteroaryl iodide, 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine serves as a synthon in organic synthesis. It’s used to produce a series of derivatives with biological activities through further substitution reactions, which are pivotal in developing new pharmacological agents .

Medicinal Chemistry

In medicinal chemistry, this compound is a key intermediate for the synthesis of drugs with diverse pharmacological properties. Its derivatives have been developed and used as antiviral, fungicidal, antibacterial, anti-inflammatory agents, and for the treatment of neurodegenerative disorders .

Material Sciences

The imidazo[1,2-a]pyridine derivatives, including those derived from 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, have been studied for applications in material sciences. This includes the development of new materials with specific electronic or photonic properties .

Antileishmanial Pharmacophore

The compound acts as a promising selective antileishmanial pharmacophore, targeting the human parasite Leishmania donovani. This application is significant in the search for novel treatments against parasitic diseases .

Chemoselective Iodination

It is used in chemoselective iodination processes, which are crucial for the selective introduction of iodine into organic molecules. This is particularly important for the synthesis of compounds with specific desired properties .

Catalysis Research

In catalysis research, the compound is used to study new catalytic reactions that can improve the efficiency of chemical processes. This includes the development of new catalysts that can facilitate the synthesis of imidazo[1,2-a]pyridine derivatives .

Environmental Chemistry

Lastly, 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is involved in the development of environmentally friendly synthesis processes. This includes the creation of methods that minimize the use of hazardous substances and reduce waste in chemical reactions .

properties

IUPAC Name |

8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IN2/c9-8(10,11)5-3-6(12)7-13-1-2-14(7)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFIGHYABOIOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

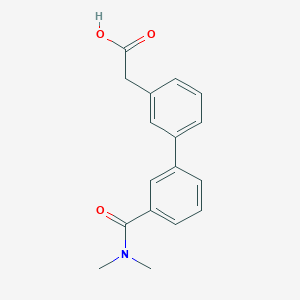

![6-(2-Carboxy-ethyl)-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester dihydrochloride](/img/structure/B1454947.png)

![2-(piperidin-4-ylthio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1454950.png)

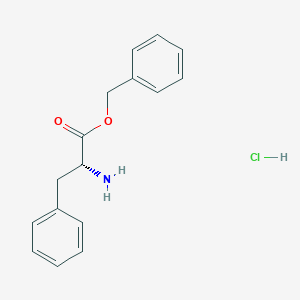

![2-[(4-Bromobut-2-en-1-yl)oxy]oxane](/img/structure/B1454961.png)